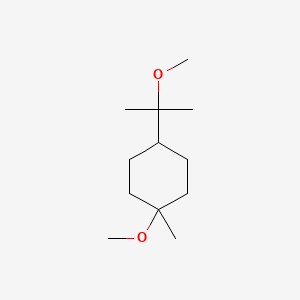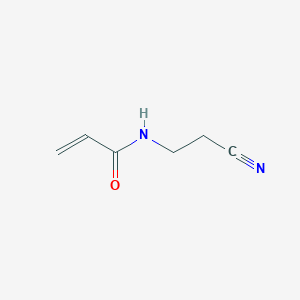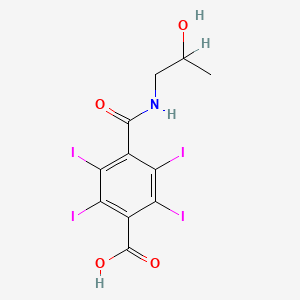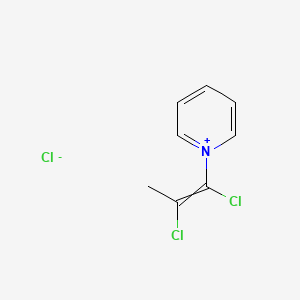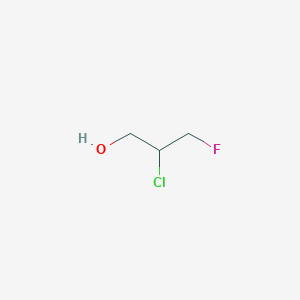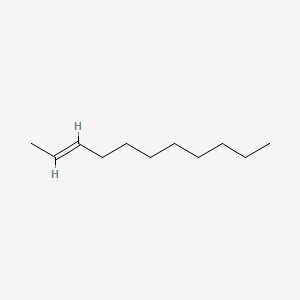
2-Undecene, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Undecene, (E)-, also known as trans-2-Undecene, is an organic compound with the molecular formula C₁₁H₂₂. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “(E)” notation indicates that the two highest priority substituents on each carbon of the double bond are on opposite sides, giving it a trans configuration. This compound is used in various industrial applications and scientific research due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2-Undecene, (E)- can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-undecanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the elimination of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of shorter-chain alkenes with appropriate alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, 2-Undecene, (E)- is often produced through catalytic dehydrogenation of alkanes. This process involves passing a mixture of alkanes over a catalyst at high temperatures, resulting in the formation of alkenes, including 2-Undecene, (E)- .
化学反応の分析
Types of Reactions
2-Undecene, (E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The double bond can be reduced to form the corresponding alkane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: 2-Undecanol, 2-Undecenal, 2-Undecanoic acid
Reduction: Undecane
Substitution: 2,2-Dichloroundecane, 2,2-Dibromoundecane
科学的研究の応用
2-Undecene, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have shown that volatile organic compounds like 2-Undecene, (E)- can influence plant growth and microbial interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
作用機序
The mechanism of action of 2-Undecene, (E)- varies depending on its application. In biological systems, it is believed to interact with cell membranes and proteins, disrupting normal cellular functions. For instance, its inhibitory effect on plant growth is thought to be due to its ability to interfere with cellular respiration and other metabolic processes .
類似化合物との比較
2-Undecene, (E)- can be compared with other alkenes such as:
2-Undecene, (Z)-: The cis isomer of 2-Undecene, which has different physical properties and reactivity due to the different spatial arrangement of substituents around the double bond.
1-Undecene: An alkene with the double bond at the terminal position, which exhibits different reactivity and applications.
2-Decene: A shorter-chain alkene with similar chemical properties but different physical characteristics.
The uniqueness of 2-Undecene, (E)- lies in its specific configuration and chain length, which influence its reactivity and applications in various fields .
特性
CAS番号 |
693-61-8 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC名 |
(E)-undec-2-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |
InChIキー |
JOHIXGUTSXXADV-HWKANZROSA-N |
異性体SMILES |
CCCCCCCC/C=C/C |
正規SMILES |
CCCCCCCCC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
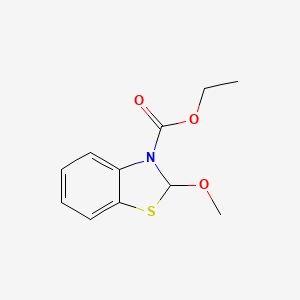
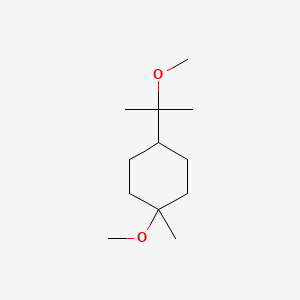
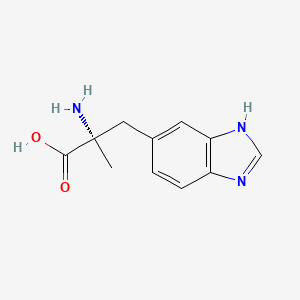
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
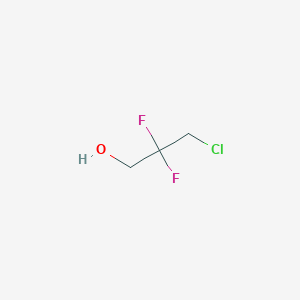
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
